I-BOP

Description

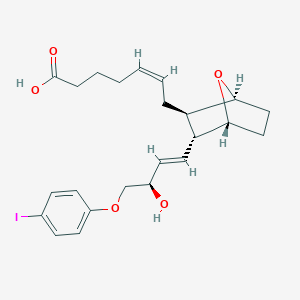

Structure

3D Structure

Properties

IUPAC Name |

(Z)-7-[(1S,2R,3R,4R)-3-[(E,3R)-3-hydroxy-4-(4-iodophenoxy)but-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29IO5/c24-16-7-10-18(11-8-16)28-15-17(25)9-12-20-19(21-13-14-22(20)29-21)5-3-1-2-4-6-23(26)27/h1,3,7-12,17,19-22,25H,2,4-6,13-15H2,(H,26,27)/b3-1-,12-9+/t17-,19-,20-,21+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYFMSCHBODMWON-HBHIRWTLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C(C1O2)CC=CCCCC(=O)O)C=CC(COC3=CC=C(C=C3)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2[C@@H]([C@H]([C@H]1O2)C/C=C\CCCC(=O)O)/C=C/[C@H](COC3=CC=C(C=C3)I)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29IO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of I-Bop

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action of I-Bop, a potent synthetic agonist of the Thromboxane A2 (TP) receptor. It is designed to furnish researchers and drug development professionals with the core knowledge required to effectively utilize this compound in preclinical research. This document details I-Bop's engagement with its receptor, the subsequent intracellular signaling cascades, and provides methodologies for key experimental procedures.

Core Mechanism of Action

I-Bop, also known as [1S-[1α,2β(5Z),3α(1E,3R*),4α]]-7-[3-[3-hydroxy-4-(4-iodophenoxy)-1-butenyl]-7-oxabicyclo[2.2.1]hept-2-yl]-5-heptenoic acid, is a high-affinity and potent agonist for the Thromboxane A2 (TP) receptor, a G-protein coupled receptor (GPCR). Its primary mechanism of action involves binding to and activating the TP receptor, thereby mimicking the physiological effects of its endogenous ligand, Thromboxane A2.

The activation of the TP receptor by I-Bop initiates a cascade of intracellular signaling events that are fundamental to various physiological and pathophysiological processes, including platelet aggregation, vasoconstriction, and smooth muscle cell proliferation.

Signaling Pathways

Upon binding of I-Bop, the TP receptor undergoes a conformational change, leading to the activation of heterotrimeric G-proteins, primarily Gq/11 and G12/13.

Gq/11 Pathway

Activation of Gq/11 stimulates Phospholipase Cβ (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ and DAG synergistically activate Protein Kinase C (PKC), which then phosphorylates a variety of downstream target proteins, leading to cellular responses such as platelet aggregation and smooth muscle contraction.

G12/13 Pathway

The activation of G12/13 by the I-Bop-bound TP receptor engages the Rho guanine nucleotide exchange factor (RhoGEF), which in turn activates the small GTPase RhoA. Activated RhoA promotes the activity of Rho-associated coiled-coil containing protein kinase (ROCK). ROCK phosphorylates and inactivates myosin light chain phosphatase, leading to an increase in phosphorylated myosin light chain and subsequent smooth muscle contraction.

PI3K/Akt and MAPK Pathways

Downstream of G-protein activation, I-Bop has been shown to stimulate the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. The activation of these pathways is crucial for mediating the proliferative effects of I-Bop in vascular smooth muscle cells.

Below are diagrams illustrating these key signaling cascades.

Potential Research Areas for the Thromboxane A2 Receptor Agonist I-Bop: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the compound I-Bop, a potent thromboxane A2 (TXA2) receptor (TP receptor) agonist. It outlines potential research avenues, presents key data in a structured format, details relevant experimental protocols, and visualizes associated signaling pathways and experimental workflows.

Core Compound Profile: I-Bop

I-Bop, with the chemical name (5Z)-7-[(1S,2R,3R,4R)-3-[(1E,3R)-3-hydroxy-4-(4-iodophenoxy)-1-buten-1-yl]-7-oxabicyclo[2.2.1]hept-2-yl]-5-heptenoic acid, is a well-characterized and potent agonist for the TP receptor.[1][2] Its primary established activities include inducing platelet aggregation and the contraction of vascular smooth muscle.[1] Furthermore, I-Bop is known to stimulate the proliferation of vascular smooth muscle cells through the activation of the PI3K signaling pathway.[3] It also exhibits a dose-dependent biphasic effect on the excitatory postsynaptic potential in hippocampal neurons.[3]

Chemical and Physical Properties:

| Property | Value |

| CAS Number | 128719-90-4 |

| Molecular Formula | C23H29IO5 |

| Molecular Weight | 512.4 g/mol |

| Appearance | A solution in ethanol |

| PubChem CID | 5311175[4] |

Potential Research Areas

The known biological activities of I-Bop open up several promising avenues for further investigation in cardiovascular disease, neuroscience, and oncology.

2.1. Cardiovascular Research

Given that I-Bop is a potent modulator of platelet and vascular smooth muscle function, its utility in cardiovascular research is significant.

-

Thrombosis and Hemostasis: Deeper investigation into the dose-response relationship of I-Bop in platelet aggregation under various physiological and pathological conditions (e.g., different pH levels) could provide a more nuanced understanding of thrombus formation.[1][2]

-

Vascular Pathophysiology: Research into the long-term effects of I-Bop-induced vascular smooth muscle proliferation could elucidate its potential role in the pathogenesis of atherosclerosis and hypertension.

-

Signaling Pathway Elucidation: A comprehensive phosphoproteomic and transcriptomic analysis of vascular smooth muscle cells stimulated with I-Bop would offer a global view of the downstream signaling networks activated by the TP receptor beyond the PI3K pathway.

2.2. Neuroscience

The observed biphasic effect of I-Bop on hippocampal neurons warrants further exploration.[3]

-

Synaptic Plasticity: Investigating the effects of I-Bop on long-term potentiation (LTP) and long-term depression (LTD) in hippocampal slices could reveal its role in learning and memory processes.

-

Mechanism of Neuronal Action: Elucidating the precise molecular mechanisms underlying the concentration-dependent enhancement and inhibition of synaptic transmission by I-Bop is a key area for future research.[3] This would involve studying the involvement of presynaptic neurotransmitter release and postsynaptic membrane properties.[3]

-

Neurological Disorders: Exploring the potential involvement of the TP receptor and its signaling pathways in neuroinflammatory and neurodegenerative diseases where synaptic dysfunction is a hallmark.

2.3. Oncology

The activation of the PI3K pathway by I-Bop is of particular interest in cancer research, as this pathway is frequently dysregulated in various malignancies.[3]

-

Tumor Microenvironment: Investigating the role of TP receptor activation by I-Bop on the proliferation and migration of cancer-associated fibroblasts and endothelial cells.

-

Cancer Cell Signaling: Screening a panel of cancer cell lines from different tissues to determine the prevalence of TP receptor expression and the effect of I-Bop on their proliferative and invasive capacities.

-

Therapeutic Target Validation: While an agonist like I-Bop might promote tumor growth, it can be a valuable tool to validate the TP receptor as a therapeutic target for antagonist development in specific cancers.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for I-Bop's biological activity.

Table 1: Potency of I-Bop in Human Platelet Aggregation

| Condition | EC50 Value |

| pH 7.4 | 0.34 nM[1][2] |

| pH 6.0 | 0.174 nM[1][2] |

Table 2: Binding Affinity of I-Bop for the Thromboxane A2 Receptor (TP)

| Parameter | Value |

| KD | 0.61 nM[3] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

4.1. In Vitro Platelet Aggregation Assay

-

Objective: To measure the ability of I-Bop to induce platelet aggregation in human platelet-rich plasma (PRP).

-

Methodology:

-

Prepare PRP from fresh human blood collected in sodium citrate tubes by centrifugation at 200 x g for 15 minutes.

-

Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using platelet-poor plasma (PPP), obtained by further centrifugation of the remaining blood at 2000 x g for 20 minutes.

-

Pre-warm the PRP to 37°C for 10 minutes.

-

Add varying concentrations of I-Bop to the PRP in an aggregometer cuvette with a stir bar.

-

Record the change in light transmittance for 5-10 minutes, where an increase in transmittance corresponds to platelet aggregation.

-

Calculate the EC50 value from the dose-response curve.

-

4.2. Vascular Smooth Muscle Cell (VSMC) Proliferation Assay

-

Objective: To determine the effect of I-Bop on the proliferation of VSMCs.

-

Methodology:

-

Seed human aortic VSMCs in a 96-well plate at a density of 5,000 cells/well in smooth muscle cell growth medium.

-

Allow the cells to adhere overnight, then serum-starve for 24 hours to synchronize the cell cycle.

-

Treat the cells with a range of I-Bop concentrations (e.g., 1 nM to 1 µM) for 48 hours.

-

Assess cell proliferation using a colorimetric assay such as the MTT or WST-1 assay, or a luminescence-based assay like CellTiter-Glo.

-

Measure the absorbance or luminescence according to the manufacturer's protocol.

-

Express the results as a percentage of the control (vehicle-treated) cells.

-

4.3. Western Blotting for PI3K Pathway Activation

-

Objective: To detect the phosphorylation of key proteins in the PI3K pathway following I-Bop stimulation.

-

Methodology:

-

Culture VSMCs to 80-90% confluency and serum-starve for 24 hours.

-

Treat the cells with I-Bop (e.g., 100 nM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against phospho-Akt (a downstream target of PI3K) and total Akt overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Visualizations

5.1. Signaling Pathway

Caption: I-Bop signaling pathway in vascular smooth muscle cells.

5.2. Experimental Workflow

Caption: Workflow for VSMC proliferation assay.

5.3. Logical Relationship Diagram

Caption: Logic for a TP receptor antagonist screening cascade.

References

An In-depth Technical Guide to I-Bop: Safety, Handling, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of I-Bop, a potent synthetic analog of thromboxane A2 (TXA2), widely utilized in research to investigate platelet activation, vascular smooth muscle contraction, and related signaling pathways. This document outlines critical safety and handling procedures, detailed experimental protocols, and an in-depth look at its mechanism of action and associated signaling cascades.

I-Bop: Chemical Identity and Properties

I-Bop, with the formal name (5Z)-7-[(1S,2R,3R,4R)-3-[(1E,3R)-3-hydroxy-4-(4-iodophenoxy)-1-buten-1-yl]-7-oxabicyclo[2.2.1]hept-2-yl]-5-heptenoic acid, is a stable and potent agonist of the thromboxane A2 receptor (TP receptor).[1] Its stability offers a significant advantage over the highly unstable endogenous ligand, TXA2, making it an invaluable tool for in vitro and in vivo studies.

| Property | Value |

| CAS Number | 128719-90-4 |

| Molecular Formula | C23H29IO5 |

| Molecular Weight | 512.4 g/mol |

| Formulation | A solution in ethanol |

| Appearance | Liquid |

| Odor | Alcohol-like |

Table 1: Chemical and Physical Properties of I-Bop.[2]

Safety and Handling Guidelines

I-Bop is classified as a hazardous substance and requires careful handling in a laboratory setting. The compound is a highly flammable liquid and vapor and causes serious eye irritation.[2] Adherence to the following safety protocols is mandatory.

Hazard Classification:

| Hazard | Classification |

| Flammable Liquids | Category 2 |

| Eye Irritation | Category 2A |

Table 2: GHS Hazard Classification for I-Bop.[2]

Personal Protective Equipment (PPE) and Handling:

-

Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood. Use explosion-proof electrical, ventilating, and lighting equipment.[2]

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear protective gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat and other protective clothing as necessary.

-

Handling: Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Take precautionary measures against static discharge.[2] Wash hands thoroughly after handling.

Storage and Stability:

| Parameter | Recommendation |

| Storage Temperature | Store in accordance with information listed on the product insert. |

| Storage Conditions | Keep container tightly closed in a dry and well-ventilated place. |

| Stability | Stable for at least two years when stored as directed. |

Table 3: Storage and Stability of I-Bop.

First Aid Measures:

-

If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[2]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If Inhaled: Move person into fresh air. If not breathing, give artificial respiration.

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting.

Mechanism of Action

I-Bop exerts its biological effects by acting as a potent and selective agonist for the thromboxane A2 receptor (TP receptor), a G-protein coupled receptor.[3][4] There are two main isoforms of the TP receptor, TPα and TPβ, which are products of alternative splicing of the same gene.[3] I-Bop-mediated activation of the TP receptor, primarily coupled to the Gq protein, initiates a signaling cascade that leads to the activation of phospholipase C (PLC).[4][5] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration is a key event in both platelet aggregation and smooth muscle contraction.[6][7][8] In smooth muscle cells, Ca2+ binds to calmodulin, and the Ca2+-calmodulin complex activates myosin light chain kinase (MLCK).[6][8][9] MLCK then phosphorylates the myosin light chains, leading to cross-bridge cycling and muscle contraction.[6][8][9]

Experimental Protocols

I-Bop is a valuable tool for studying a range of physiological processes. Below are detailed methodologies for its application in platelet aggregation and vascular smooth muscle contraction assays.

Platelet Aggregation Assay

This protocol describes a method for measuring I-Bop-induced platelet aggregation in platelet-rich plasma (PRP) using light transmission aggregometry.

Materials:

-

I-Bop solution (in ethanol or DMSO)

-

Human whole blood collected in 3.2% sodium citrate tubes

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

-

Aggregometer and cuvettes with stir bars

-

Pipettes

Procedure:

-

Preparation of PRP and PPP:

-

Collect whole blood from healthy, consenting donors who have not taken any anti-platelet medication for at least two weeks.

-

Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.

-

Transfer the upper PRP layer to a new tube.

-

Centrifuge the remaining blood at 1500 x g for 10 minutes to obtain PPP.

-

Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP.

-

-

Aggregation Measurement:

-

Pipette 450 µL of the adjusted PRP into an aggregometer cuvette containing a stir bar.

-

Place a cuvette with 450 µL of PPP into the reference well of the aggregometer to set the 100% aggregation baseline.

-

Place the PRP-containing cuvette into the sample well and incubate at 37°C for 5 minutes with stirring (900-1200 rpm).

-

Add 50 µL of the I-Bop working solution to the PRP to achieve the desired final concentration (e.g., EC50 values for human platelet aggregation are 0.34 nM at pH 7.4 and 0.174 nM at pH 6.0).[1]

-

Record the change in light transmission for at least 5 minutes. Aggregation is measured as the percentage increase in light transmission.

-

Vascular Smooth Muscle Contraction Assay

This protocol outlines a method for measuring I-Bop-induced contraction of isolated vascular smooth muscle rings.

Materials:

-

I-Bop solution

-

Isolated arterial rings (e.g., from rat aorta)

-

Organ bath system with force transducers

-

Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 11.1 mM glucose)

-

Carbogen gas (95% O2, 5% CO2)

Procedure:

-

Tissue Preparation:

-

Euthanize the animal according to approved protocols.

-

Carefully dissect the desired artery and place it in ice-cold Krebs-Henseleit solution.

-

Clean the artery of adhering connective tissue and cut it into rings of 2-3 mm in length.

-

-

Mounting and Equilibration:

-

Mount the arterial rings in the organ baths filled with Krebs-Henseleit solution, maintained at 37°C and continuously gassed with carbogen.

-

Connect the rings to force transducers to record isometric tension.

-

Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1-2 g, replacing the Krebs-Henseleit solution every 15-20 minutes.

-

-

Contraction Measurement:

-

After equilibration, induce a reference contraction with a high concentration of KCl (e.g., 60 mM) to assess the viability of the tissue.

-

Wash the rings with fresh Krebs-Henseleit solution and allow them to return to baseline tension.

-

Add I-Bop cumulatively to the organ bath to construct a concentration-response curve. Start with a low concentration and increase it stepwise after the response to the previous concentration has stabilized.

-

Record the contractile force generated at each concentration. The responses are typically expressed as a percentage of the maximal contraction induced by KCl.

-

Signaling Pathways

The following diagrams illustrate the key signaling pathways activated by I-Bop.

I-Bop Primary Signaling Pathway

Caption: I-Bop activates the TP receptor, leading to a Gq-mediated signaling cascade.

I-Bop and Downstream NF-κB Signaling

Activation of the TP receptor by I-Bop can also lead to the induction of cyclooxygenase-2 (COX-2) expression, a process that involves the NF-κB signaling pathway.[10] This represents a slower, transcriptional response compared to the rapid signaling leading to contraction and aggregation.

Caption: Downstream effects of I-Bop include NF-κB activation and COX-2 expression.

This guide provides essential information for the safe and effective use of I-Bop in a research setting. For any further questions or specific applications, consulting the primary literature and the manufacturer's safety data sheet is highly recommended.

References

- 1. caymanchem.com [caymanchem.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. The thromboxane synthase and receptor signaling pathway in cancer: an emerging paradigm in cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CV Physiology | Vascular Smooth Muscle Contraction and Relaxation [cvphysiology.com]

- 7. Mechanisms of Vascular Smooth Muscle Contraction and the Basis for Pharmacologic Treatment of Smooth Muscle Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Physiology, Muscle Contraction - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. ACTIVATION OF THROMBOXANE RECEPTOR α INDUCES EXPRESSION OF CYCLOOXYGENASE-2 THROUGH MULTIPLE SIGNALING PATHWAYS IN A549 HUMAN LUNG ADENOCARCINOMA CELLS - PMC [pmc.ncbi.nlm.nih.gov]

mechanism of BOP reagent in amide coupling

An In-depth Technical Guide to the Mechanism of BOP Reagent in Amide Coupling

Introduction

(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate, commonly known as BOP reagent or Castro's reagent, is a highly effective coupling agent used extensively in organic synthesis for the formation of amide bonds from carboxylic acids and amines.[1][2] Its primary application is in peptide synthesis, where the precise and efficient formation of peptide linkages is crucial.[3] BOP is favored for its ability to promote rapid coupling with high yields and minimal racemization, particularly in sterically hindered cases.[4][5] This guide provides a detailed examination of the reaction mechanism, experimental protocols, and critical safety considerations associated with the use of BOP reagent.

Core Reaction Mechanism

The BOP reagent facilitates amide bond formation by activating the carboxylic acid component, transforming it into a highly reactive intermediate that is susceptible to nucleophilic attack by an amine.[2] The process can be broken down into several key steps, typically performed in the presence of a non-nucleophilic tertiary base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA).[6][7]

Step 1: Carboxylate Anion Formation The reaction is initiated by the deprotonation of the carboxylic acid (R-COOH) by a tertiary base to form a carboxylate anion (R-COO⁻).[6]

Step 2: Formation of the Acyloxyphosphonium Intermediate The carboxylate anion attacks the electrophilic phosphorus atom of the BOP reagent. This results in the formation of a highly reactive acyloxyphosphonium salt intermediate and the displacement of the benzotriazol-1-olate (OBt) anion.[8]

Step 3: Active Ester Formation The acyloxyphosphonium intermediate is a potent acylating agent. It is generally accepted that this intermediate then reacts to form a benzotriazolyl active ester (HOBt ester).[2][6] This species is more stable than the acyloxyphosphonium salt but still highly reactive towards amines. This step is crucial for minimizing side reactions and racemization.[4][9] During this activation process, a stoichiometric amount of Hexamethylphosphoramide (HMPA) is generated as a byproduct.[6]

Step 4: Nucleophilic Attack and Amide Bond Formation The primary or secondary amine (R'-NH₂) performs a nucleophilic attack on the carbonyl carbon of the activated HOBt ester intermediate.[2] This leads to the formation of a tetrahedral intermediate which subsequently collapses to form the stable amide bond (R-CO-NHR') and regenerates 1-hydroxybenzotriazole (HOBt).

Below is a diagram illustrating the overall transformation.

The detailed mechanistic pathway is visualized in the following diagram.

Experimental Protocols

A generalized procedure for amide bond formation using BOP reagent is provided below. Researchers should optimize conditions for their specific substrates.

General Procedure for BOP-Mediated Amide Coupling: [6][10]

-

Preparation: To a solution of the carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF, ~10 vol) at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon), add the amine (1.0-1.2 eq.) and a tertiary base such as DIPEA or TEA (1.5-2.5 eq.).

-

Addition of BOP: Add the BOP reagent (1.1-1.2 eq.) portion-wise to the stirred solution at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-16 hours.

-

Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate or Dichloromethane). Wash the organic layer successively with an acidic aqueous solution (e.g., 10% citric acid or 1N HCl), water, a basic aqueous solution (e.g., saturated NaHCO₃), and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for a BOP-mediated coupling reaction.

| Parameter | Typical Value/Condition | Purpose | Reference |

| Carboxylic Acid | 1.0 equivalent | Limiting Reagent | [6] |

| Amine | 1.0 - 1.2 equivalents | Nucleophile | [6] |

| BOP Reagent | 1.1 - 1.2 equivalents | Coupling Agent | [6] |

| Base (DIPEA/TEA) | 1.5 - 2.5 equivalents | Activates Carboxylic Acid | [6][10] |

| Solvent | DMF, CH₂Cl₂ | Reaction Medium | [6] |

| Temperature | 0 °C to Room Temp. | Controls Reaction Rate | [6][10] |

| Reaction Time | 1 - 16 hours | Time to Completion | [6] |

| Yields | Generally high | Efficiency | [3][5] |

Advantages and Disadvantages

Advantages:

-

High Efficiency: BOP reagent generally provides good yields for amide bond formation.[3]

-

Low Racemization: It is effective at minimizing racemization, which is critical in peptide synthesis.[4]

-

Versatility: Besides amides, BOP can be used to synthesize esters and to reduce carboxylic acids to primary alcohols.[1]

-

Effectiveness with Hindered Substrates: It is often successful in coupling sterically hindered amino acids.

Disadvantages:

-

Carcinogenic Byproduct: The most significant drawback is the stoichiometric formation of Hexamethylphosphoramide (HMPA), a known carcinogen.[1][6][10][11] This poses serious health risks and necessitates stringent safety protocols for handling and disposal.[11]

-

Cost and Atom Economy: BOP is a high molecular weight reagent, making it relatively expensive and leading to poor atom economy.[6]

-

Safer Alternatives: Due to the toxicity of HMPA, safer alternatives like PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are now often preferred.[4][10][11] PyBOP functions via a similar mechanism but generates a less toxic phosphine oxide byproduct.[5][12]

References

- 1. BOP reagent - Wikipedia [en.wikipedia.org]

- 2. BOP REAGENT| SYNTHETIC COUPLING REAGENT.pptx [slideshare.net]

- 3. nbinno.com [nbinno.com]

- 4. peptide.com [peptide.com]

- 5. usbio.net [usbio.net]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. Amide Synthesis [fishersci.co.uk]

- 8. scribd.com [scribd.com]

- 9. bachem.com [bachem.com]

- 10. BOP [commonorganicchemistry.com]

- 11. nbinno.com [nbinno.com]

- 12. organic-synthesis.com [organic-synthesis.com]

The Evolution of Amide Bond Formation: A Technical Guide to Phosphonium Salt Coupling Reagents

For Researchers, Scientists, and Drug Development Professionals

The efficient and reliable formation of amide bonds is a cornerstone of modern organic synthesis, particularly in the fields of peptide chemistry and drug discovery. Over the past several decades, a sophisticated arsenal of coupling reagents has been developed to address the challenges of forming these crucial linkages with high yields and minimal side reactions. Among these, phosphonium salts have emerged as a powerful and versatile class of reagents, offering significant advantages over earlier methods. This technical guide explores the discovery, development, and application of these indispensable synthetic tools.

From Carbodiimides to Onium Salts: The Genesis of a New Reagent Class

The journey towards modern coupling reagents began with the widespread use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), first reported for peptide synthesis in 1955.[1][2] While effective, carbodiimides are prone to significant drawbacks, including high rates of racemization at the activated amino acid and the formation of insoluble urea byproducts that complicate purification.[2][3] These limitations spurred the search for more robust and reliable alternatives.

A major breakthrough occurred in the 1970s with the development of "onium" salt reagents. This new class of compounds offered a different mechanism for carboxyl group activation, leading to faster reactions and reduced side products.

The First Generation: The Discovery and Impact of BOP

In 1975, Castro and co-workers introduced (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate, famously known as the BOP reagent .[1][4][5] This marked the dawn of the phosphonium salt era in peptide synthesis. BOP proved to be a highly efficient reagent, demonstrating rapid coupling times and minimal racemization.[6] It was particularly advantageous for preventing the dehydration of asparagine and glutamine side chains, a common side reaction with other activators.[7][8]

Despite its excellent performance, BOP had a critical flaw: its reaction produces a stoichiometric amount of hexamethylphosphoramide (HMPA) as a byproduct.[4][7] HMPA is a potent and regulated carcinogen, posing significant safety and disposal concerns, which ultimately limited the widespread and large-scale application of BOP.[4][6][7]

The Second Generation: Safer and More Potent Reagents

The toxicity of the BOP byproduct drove the development of safer and more effective second-generation phosphonium salts throughout the late 1980s and 1990s.

PyBOP: The HMPA-Free Alternative

The most direct successor to BOP was (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate, or PyBOP .[9][10] By replacing the dimethylamino groups of BOP with pyrrolidino groups, the formation of HMPA was completely avoided.[1][4][9][10] PyBOP exhibits coupling efficiencies that are as good as, and in some cases superior to, those of BOP, making it a much safer and now standard reagent in both solution and solid-phase peptide synthesis.[10][11]

Expanding the Toolbox: PyBroP, PyCloP, and AOP Derivatives

Further research focused on modifying the phosphonium salt structure to enhance reactivity, especially for challenging coupling reactions involving sterically hindered or N-methylated amino acids. Reagents such as PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate) and PyCloP proved highly effective in these difficult cases.[1][5][12]

A pivotal advance was the incorporation of 1-hydroxy-7-azabenzotriazole (HOAt), introduced by Louis A. Carpino.[4] HOAt is a more acidic and reactive additive than the standard 1-hydroxybenzotriazole (HOBt), leading to faster and more efficient couplings. This led to the creation of HOAt-derived phosphonium salts:

-

AOP : (7-Azabenzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate

-

PyAOP : (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate[1][12][13]

PyAOP, in particular, is recognized as one of the most powerful phosphonium coupling reagents, demonstrating superior performance for hindered couplings where other reagents may fail.[5][13] Similarly, reagents derived from electron-poor HOBt analogues, such as 6-chloro-HOBt, were developed, yielding powerful reagents like PyClocK .[4][13]

The Modern Era: Oxyma-Based Phosphonium Salts

A more recent evolution in coupling chemistry has been the move away from potentially explosive benzotriazole-based additives like HOBt and HOAt. Ethyl (hydroxyimino)cyanoacetate (OxymaPure®) has emerged as a thermally stable and non-explosive alternative that provides excellent reactivity and racemization suppression.[4] This has led to the development of a new class of phosphonium reagents, such as PyOxim , which combine the safety of Oxyma with the high reactivity of a phosphonium salt core.[12]

Comparative Overview of Key Phosphonium Reagents

The table below summarizes the key characteristics of major phosphonium salt coupling reagents.

| Reagent Name | Full Name | Key Structural Feature / Additive | Primary Advantages | Primary Disadvantages |

| BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | HOBt-based, Dimethylamino groups | First major phosphonium reagent, high reactivity, low racemization.[6][8] | Forms carcinogenic HMPA byproduct.[4][7] |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | HOBt-based, Pyrrolidino groups | Excellent reactivity, avoids HMPA formation, widely used standard.[9][10] | Less effective than HOAt-derivatives for highly hindered systems. |

| PyBroP | Bromotripyrrolidinophosphonium hexafluorophosphate | Halogenated (Bromo) | Highly reactive, effective for N-methyl and sterically hindered amino acids.[12] | Can be more expensive. |

| PyAOP | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | HOAt-based, Pyrrolidino groups | Superior reactivity, excellent for difficult and hindered couplings.[5][12][13] | Higher cost compared to PyBOP. |

| PyClocK | (6-Chloro-benzotriazol-1-yloxy)tris-pyrrolidino-phosphonium hexafluorophosphate | 6-Cl-HOBt-based | Reactivity is a good compromise between PyBOP and PyAOP.[4][13] | Less commonly cited than PyAOP. |

| PyOxim | O-[(Cyano(ethoxycarbonyl)methyliden)amino]yloxytripyrrolidinophosphonium hexafluorophosphate | Oxyma-based | Uses a safer, non-explosive additive; excellent racemization suppression.[12] | Newer reagent, may have less historical data. |

Reaction Mechanisms and Workflows

The fundamental role of a phosphonium salt reagent is to activate a carboxylic acid, converting the hydroxyl group into a better leaving group and facilitating nucleophilic attack by an amine.

References

- 1. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 2. cris.bgu.ac.il [cris.bgu.ac.il]

- 3. Carbodiimide - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. peptide.com [peptide.com]

- 7. BOP reagent - Wikipedia [en.wikipedia.org]

- 8. Applications of BOP reagent in solid phase synthesis. Advantages of BOP reagent for difficult couplings exemplified by a synthesis of [Ala 15]-GRF(1-29)-NH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PyBOP - Wikipedia [en.wikipedia.org]

- 10. luxembourg-bio.com [luxembourg-bio.com]

- 11. pubs.aip.org [pubs.aip.org]

- 12. people.uniurb.it [people.uniurb.it]

- 13. luxembourg-bio.com [luxembourg-bio.com]

The Alarming Truth About BOP Reagent: A Comprehensive Safety Guide for Researchers

For Immediate Release

A Deep Dive into the Safe Handling of a Widely Used, Yet Hazardous, Peptide Coupling Reagent

For researchers, scientists, and drug development professionals, the efficiency of peptide synthesis is paramount. (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate, commonly known as BOP reagent, has long been a go-to coupling agent due to its high efficiency in forming amide bonds.[1] However, its use is fraught with significant safety concerns, primarily the formation of the carcinogenic byproduct Hexamethylphosphoramide (HMPA).[1][2][3][4][5] This technical guide provides an in-depth analysis of the safety precautions required for handling BOP reagent, detailed experimental protocols, and a clear-eyed look at safer alternatives.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of BOP reagent is the foundation of its safe handling. This white to yellow-beige crystalline powder is known by several synonyms, including Castro's Reagent.[3][6][7]

| Property | Value | Source(s) |

| CAS Number | 56602-33-6 | [3] |

| Molecular Formula | C12H22F6N6OP2 | [3] |

| Molecular Weight | 442.28 g/mol | [3] |

| Appearance | White to yellow-beige powder | [3] |

| Melting Point | 138-145°C | [3] |

| Solubility | Soluble in Dimethylformamide (DMF) | [3] |

Hazard Identification and Safety Precautions

BOP reagent is classified as a flammable solid and an irritant.[7] While comprehensive toxicological data such as LD50 and LC50 values are not fully investigated, the primary and most severe hazard associated with BOP reagent is the formation of Hexamethylphosphoramide (HMPA), a known carcinogen, as a stoichiometric byproduct during the coupling reaction.[1][2][3][4][5][6]

Emergency Overview:

-

Eye Contact: May cause eye irritation.[6]

-

Skin Contact: Causes skin irritation.[8]

-

Ingestion: Ingestion of large amounts may cause gastrointestinal irritation.[6]

Personal Protective Equipment (PPE)

Strict adherence to the use of appropriate personal protective equipment is mandatory when handling BOP reagent.

| PPE Category | Specification | Source(s) |

| Eye Protection | Appropriate protective eyeglasses or chemical safety goggles (conforming to OSHA's 29 CFR 1910.133 or European Standard EN166). | [6] |

| Hand Protection | Appropriate chemical-resistant gloves. | [4][6] |

| Skin and Body Protection | Appropriate protective clothing to minimize skin contact. | [4][6] |

| Respiratory Protection | Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149. Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. | [6] |

Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure stability.

-

Handling: Use with adequate ventilation to keep airborne concentrations low.[6] Avoid contact with skin and eyes, and avoid ingestion and inhalation.[6] Minimize dust generation and accumulation.[9]

-

Storage: Store in a cool, dry place.[6] Keep the container tightly closed in a dry and well-ventilated place.[8] For long-term storage, refrigeration at 4°C is recommended.[3] The reagent is also light and moisture sensitive.[8][10]

Experimental Protocols

The following are examples of experimental protocols involving BOP reagent. These are provided for informational purposes to illustrate its use and the context for safety precautions.

General Peptide Coupling Protocol

This protocol outlines a standard procedure for amide bond formation using BOP reagent.

-

Deprotection: Remove the N-protecting group from the resin-bound amino acid using standard deprotection protocols.

-

Amino Acid Preparation: Dissolve 2.0 equivalents of the protected amino acid in DMF (approximately 5 mL per gram of resin).

-

Activation and Coupling: Add the amino acid solution to the resin. Then, add 2.0 equivalents of a 1.0 M BOP solution and 4.0 equivalents of a base such as diisopropylethylamine (DIPEA).

-

Racemization Suppression (Optional): To suppress racemization, 2.0 equivalents of a 0.5 M 1-hydroxybenzotriazole (HOBt) solution in DMF can be added.

-

Reaction Monitoring: Mix the reaction for 10-60 minutes, monitoring for completion using a method such as the Kaiser test.

Source:[4]

Experimental Workflow: Peptide Coupling using BOP Reagent

Caption: Workflow for a typical peptide coupling reaction using BOP reagent.

Accidental Release and Disposal

In the event of a spill, it is important to act quickly and safely.

-

Spills/Leaks: Vacuum or sweep up the material and place it into a suitable disposal container.[6] Avoid generating dusty conditions.[6]

-

Disposal: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste according to US EPA guidelines (40 CFR Parts 261.3) and consult state and local regulations for complete and accurate classification.[6]

Spill Response Decision Tree

References

- 1. BOP reagent - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. usbio.net [usbio.net]

- 4. peptide.com [peptide.com]

- 5. bachem.com [bachem.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. peptide.com [peptide.com]

- 8. fishersci.it [fishersci.it]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. peptide.com [peptide.com]

The Solubility of BOP Reagent: A Technical Guide for Researchers

Introduction

BOP reagent, or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate, is a widely utilized coupling reagent in organic synthesis, particularly in the formation of amide bonds during peptide synthesis. Its efficacy is well-documented, but for researchers and professionals in drug development, a thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, ensuring reproducibility, and developing robust purification strategies. This technical guide provides a comprehensive overview of the solubility of BOP reagent, including quantitative data, a general experimental protocol for solubility determination, and a logical workflow for solvent selection.

Core Concepts in BOP Reagent Solubility

The solubility of BOP reagent, a phosphonium salt, is governed by the principle of "like dissolves like." As a salt, it possesses ionic character, lending it some degree of solubility in polar solvents. However, the presence of the bulky organic cation also imparts significant nonpolar characteristics, allowing for dissolution in a range of organic media. The choice of solvent can significantly impact reaction kinetics, the solubility of other reactants, and the ease of downstream processing.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for BOP reagent in various organic solvents. It is important to note that solubility can be influenced by factors such as temperature, the purity of both the reagent and the solvent, and the presence of any additives.

| Solvent | Chemical Formula | Solubility | Reference |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | ~440 mg/mL | [1] |

| Dimethyl sulfoxide (DMSO) | C₂H₆OS | ≥ 114.2 mg/mL | [2] |

| Methanol (MeOH) | CH₃OH | 25 mg/mL | [3][4] |

| Ethanol (EtOH) | C₂H₅OH | ≥ 4.43 mg/mL | [2] |

Qualitative Solubility Information:

-

Acetonitrile (CH₃CN)

-

Tetrahydrofuran (THF)

-

N-Methylpyrrolidone (NMP)

It is generally considered insoluble in water and non-polar hydrocarbon solvents.[5][6]

Experimental Protocol for Determining Solubility

The following is a general protocol for determining the solubility of BOP reagent in a specific organic solvent. This method is based on the principle of saturating a known volume of solvent and then determining the concentration of the dissolved solute.

Materials:

-

BOP reagent

-

Selected organic solvent(s)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer

-

Centrifuge

-

Constant temperature bath or shaker

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of BOP reagent to a vial containing a known volume of the selected organic solvent (e.g., 1 mL). The amount of excess will depend on the expected solubility.

-

Seal the vial tightly to prevent solvent evaporation.

-

Agitate the mixture vigorously using a vortex mixer for 1-2 minutes.

-

Place the vial in a constant temperature bath or shaker (e.g., at 25 °C) and allow it to equilibrate for a predetermined period (e.g., 24 hours) to ensure saturation.

-

-

Separation of Undissolved Solute:

-

After equilibration, centrifuge the vial at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the undissolved BOP reagent.

-

Carefully pipette a known volume of the clear supernatant into a clean, pre-weighed vial. Be cautious not to disturb the pellet.

-

-

Quantification of Dissolved Solute:

-

Gravimetric Method:

-

Evaporate the solvent from the pre-weighed vial under a stream of inert gas or in a vacuum oven at a temperature that will not degrade the BOP reagent.

-

Once the solvent is completely removed, weigh the vial again. The difference in weight corresponds to the mass of the dissolved BOP reagent.

-

Calculate the solubility in mg/mL.

-

-

Chromatographic/Spectroscopic Method (Preferred for higher accuracy):

-

Prepare a series of standard solutions of BOP reagent of known concentrations in the same solvent.

-

Generate a calibration curve using either HPLC or UV-Vis spectrophotometry.

-

Dilute the supernatant from the saturated solution to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original concentration in the saturated solution, which represents the solubility.

-

-

-

Data Reporting:

-

Report the solubility in appropriate units (e.g., mg/mL, g/100 mL) and specify the temperature at which the determination was made.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of BOP reagent.

Caption: Workflow for determining BOP reagent solubility.

Conclusion

A comprehensive understanding of the solubility of BOP reagent is essential for its effective use in research and development. While quantitative data is available for common solvents like DMF, DMSO, methanol, and ethanol, further experimental determination may be necessary for other organic solvents to optimize specific synthetic protocols. The provided experimental protocol and workflow offer a systematic approach to generating reliable solubility data, empowering researchers to make informed decisions in their synthetic endeavors.

References

- 1. jpt.com [jpt.com]

- 2. Sterically Hindered Phosphonium Salts: Structure, Properties and Palladium Nanoparticle Stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. glpbio.com [glpbio.com]

- 4. Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Solubility Guidelines for Peptides [sigmaaldrich.com]

- 6. genscript.com [genscript.com]

Methodological & Application

I-Bop experimental protocol for [specific application]

To provide you with a detailed and accurate "I-Bop experimental protocol," you first need to specify the particular application you are interested in. The term "I-Bop" is not a universally recognized scientific acronym or protocol name, suggesting it may be a novel or specialized technique. Without knowing the specific application (e.g., protein-protein interaction analysis, gene expression profiling, drug screening), it is not possible to generate a relevant and detailed protocol.

Please specify the application of the I-Bop protocol you are interested in. For example:

-

I-Bop experimental protocol for studying kinase activity in cancer cells .

-

I-Bop experimental protocol for high-throughput screening of novel antibiotics .

-

I-Bop experimental protocol for mapping neural circuits in drosophila .

Once you provide the specific application, a detailed set of application notes and protocols can be generated that includes the required data presentation, experimental methodologies, and visual diagrams.

Application Notes and Protocols for the BET Bromodomain Inhibitor I-BET762 in Prostate Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

I-BET762 (also known as Molibresib or GSK525762) is a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).[1][2][3] These proteins are epigenetic "readers" that bind to acetylated lysine residues on histones, playing a critical role in the regulation of gene transcription.[2] By competitively binding to the acetyl-lysine binding pockets of BET proteins, I-BET762 disrupts their chromatin-associated functions, leading to the downregulation of key oncogenes, most notably MYC.[2][3][4]

Prostate cancer cell lines that exhibit high expression of the c-Myc protein, such as LNCaP and VCaP, have been shown to be particularly sensitive to I-BET762.[2][5] Treatment with I-BET762 in these models leads to a significant reduction in cell proliferation, induction of cell cycle arrest, and apoptosis, highlighting its therapeutic potential in advanced prostate cancer.[2][6]

These application notes provide a detailed overview of the mechanism of action of I-BET762 and standardized protocols for its use in androgen-sensitive (LNCaP) and castration-resistant (VCaP) prostate cancer cell lines.

Mechanism of Action and Signaling Pathway

I-BET762 exerts its function by mimicking acetylated lysine residues, thereby occupying the bromodomains of BET proteins. This prevents the recruitment of transcriptional machinery to chromatin, leading to the suppression of target gene expression. A primary target of BET proteins is the super-enhancer region of the MYC oncogene. Inhibition by I-BET762 leads to a rapid and potent downregulation of MYC transcription and subsequent depletion of c-Myc protein.[2][4] The loss of c-Myc, a critical regulator of cell proliferation and survival, results in cell cycle arrest and/or apoptosis.[2]

Data Presentation

In Vitro Activity of I-BET762 in Prostate Cancer Cell Lines

The following table summarizes the growth inhibition activity of I-BET762 in a panel of prostate cancer cell lines after a 6-day treatment period. Sensitivity to I-BET762 correlates with higher basal levels of c-Myc protein expression.[5]

| Cell Line | Androgen Status | Basal c-Myc Protein | Growth IC50 (gIC50) [nM] |

| LNCaP | Sensitive | High | 25 - 150 |

| VCaP | Castration-Resistant | High | 25 - 150 |

| NCI-H660 | Neuroendocrine | Low | >1000 |

| DU145 | Androgen-Independent | Low | >1000 |

| Table 1: Summary of I-BET762 in vitro growth inhibition in various prostate cancer cell lines. Data compiled from literature.[2][5] |

Cellular Effects of I-BET762 in Sensitive Prostate Cancer Cell Lines

| Cell Line | Cellular Outcome | Key Molecular Changes |

| LNCaP | G1 Cell Cycle Arrest | ↓ c-Myc, ↑ p27, ↓ Cyclin D1 |

| VCaP | Apoptosis (sub-G1 accumulation) | ↓ c-Myc, ↑ Cleaved PARP, ↓ BCL-xl |

| Table 2: Predominant cellular responses and associated molecular markers in LNCaP and VCaP cells following I-BET762 treatment.[2][7][8] |

Experimental Protocols

Protocol 1: Cell Viability and Growth Inhibition Assay (MTT/MTS Assay)

This protocol determines the effect of I-BET762 on the viability and proliferation of prostate cancer cells.

Materials:

-

LNCaP or VCaP cells

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

I-BET762 (lyophilized powder)[3]

-

DMSO (for stock solution)

-

96-well cell culture plates

-

Solubilization solution (for MTT assay)

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of I-BET762 by dissolving 5 mg in 1.17 ml of DMSO.[3] Store aliquots at -20°C. Prepare serial dilutions in complete growth medium to achieve final desired concentrations.

-

Cell Seeding: Seed LNCaP or VCaP cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[11] Incubate for 24 hours at 37°C, 5% CO2.

-

Treatment: Add 100 µL of medium containing the various concentrations of I-BET762 (or vehicle control, e.g., 0.1% DMSO) to the respective wells.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 3 to 6 days).[2]

-

MTT/MTS Addition:

-

For MTT Assay: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[11] Then, add 100-150 µL of solubilization solution and shake the plate for 15 minutes to dissolve the formazan crystals.[9]

-

For MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[9][10]

-

-

Data Acquisition: Measure the absorbance on a microplate reader. For MTT, read at 570-590 nm. For MTS, read at 490 nm.[9]

-

Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the gIC50 value.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. I-BET762 (GSK525762A) | Cell Signaling Technology [cellsignal.com]

- 4. Targeting MYC dependence in cancer by inhibiting BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Chemoprevention of preclinical breast and lung cancer with the bromodomain inhibitor I-BET 762 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Therapeutic Targeting of BET Bromodomain Proteins in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. broadpharm.com [broadpharm.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

Application Notes and Protocols for I-Bop in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the use of I-Bop, a stable thromboxane A2 (TXA2) receptor agonist, in various in vitro research applications. I-Bop is a valuable tool for investigating cellular signaling pathways and physiological responses mediated by the TXA2 receptor, also known as the T-prostanoid (TP) receptor.

Mechanism of Action

I-Bop is a potent agonist of the TP receptor, a G protein-coupled receptor (GPCR).[1] The TP receptor has two main isoforms, TPα and TPβ, which can couple to different G proteins, primarily Gq/11 and G12/13.[2][3] Activation of the TP receptor by I-Bop initiates a cascade of intracellular signaling events, including the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).[4] This results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC). Additionally, TP receptor activation can stimulate the Rho/ROCK pathway and the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[2][5][6] These signaling cascades are crucial in mediating various cellular responses, including platelet aggregation, smooth muscle contraction, and cell proliferation.

Data Presentation: I-Bop Dosage and Concentration

The following table summarizes the effective concentrations and binding affinities of I-Bop observed in various in vitro studies. These values can serve as a starting point for designing experiments. It is recommended to perform a dose-response curve to determine the optimal concentration for a specific cell type and assay.

| Application | Cell Type | Parameter | Concentration/Value |

| Radioligand Binding | Human Platelets | Kd | 157 pM[7] |

| Radioligand Binding | Human Vascular Smooth Muscle Cells | Kd | 2.6 ± 0.6 nM[8] |

| Platelet Shape Change | Human Platelets | EC50 | 263 ± 65 pM |

| Intracellular Calcium Increase | Human Platelets | EC50 | 209 ± 24 pM |

| Platelet Aggregation | Human Platelets | EC50 | 4.4 ± 0.5 nM |

Experimental Protocols

I-Bop Induced Platelet Aggregation Assay

This protocol describes the use of light transmission aggregometry (LTA) to measure I-Bop-induced platelet aggregation in platelet-rich plasma (PRP).

Materials:

-

I-Bop

-

Human whole blood

-

3.2% Sodium Citrate

-

Platelet-Poor Plasma (PPP)

-

Light Transmission Aggregometer

-

Aggregometer cuvettes with stir bars

-

Phosphate-Buffered Saline (PBS)

Protocol:

-

Preparation of Platelet-Rich Plasma (PRP):

-

Collect fresh human whole blood into tubes containing 3.2% sodium citrate as an anticoagulant (9 parts blood to 1 part citrate).[9]

-

Centrifuge the blood at 200 x g for 15-20 minutes at room temperature to separate the PRP.[10]

-

Carefully collect the upper PRP layer.

-

Centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 10 minutes) to obtain Platelet-Poor Plasma (PPP), which will be used as a reference (100% aggregation).[11]

-

Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP if necessary.

-

-

Platelet Aggregation Measurement:

-

Pre-warm the PRP and PPP samples to 37°C.

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Pipette 450 µL of pre-warmed PRP into an aggregometer cuvette containing a stir bar.[12]

-

Place the cuvette in the heating block of the aggregometer at 37°C with stirring (typically 900-1200 rpm) for a few minutes to establish a stable baseline.[9]

-

Prepare a stock solution of I-Bop in a suitable solvent (e.g., DMSO) and dilute it to working concentrations with PBS.

-

Add a small volume (e.g., 50 µL) of the I-Bop working solution to the PRP to achieve the desired final concentration (e.g., in the range of 0.1 nM to 100 nM).

-

Record the change in light transmission for a set period (e.g., 5-10 minutes) to monitor platelet aggregation.

-

The percentage of aggregation is calculated based on the change in light transmission relative to the PPP reference.

-

Vascular Smooth Muscle Cell (VSMC) Proliferation Assay (BrdU Incorporation)

This protocol outlines a method to assess the effect of I-Bop on the proliferation of vascular smooth muscle cells using a BrdU (5-bromo-2'-deoxyuridine) incorporation assay.

Materials:

-

I-Bop

-

Vascular Smooth Muscle Cells (VSMCs)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Serum-free medium

-

BrdU Labeling Reagent

-

Fixing/Denaturing Solution

-

Anti-BrdU antibody (conjugated or primary)

-

Secondary antibody (if needed)

-

Substrate for detection (e.g., TMB for colorimetric or a fluorescent substrate)

-

96-well cell culture plates

-

Microplate reader

Protocol:

-

Cell Seeding and Starvation:

-

Seed VSMCs into a 96-well plate at a density of 5,000-10,000 cells per well in complete growth medium and allow them to adhere overnight.

-

To synchronize the cells, aspirate the growth medium and wash the cells with PBS. Then, incubate the cells in serum-free medium for 24-48 hours.[13]

-

-

I-Bop Treatment and BrdU Labeling:

-

Prepare various concentrations of I-Bop in serum-free or low-serum medium. A suggested concentration range to test is 1 nM to 1 µM.

-

Remove the starvation medium and add the I-Bop solutions to the respective wells. Include a positive control (e.g., medium with 10% FBS) and a negative control (serum-free medium).

-

Incubate the cells for the desired period to allow for proliferation (e.g., 24-48 hours).

-

Add BrdU labeling solution to each well at a final concentration of 10 µM and incubate for an additional 2-4 hours.[13]

-

-

BrdU Detection:

-

Remove the labeling medium and fix the cells with a fixing/denaturing solution for 30 minutes at room temperature.[13] This step also denatures the DNA to allow the anti-BrdU antibody to bind.

-

Wash the wells three times with a wash buffer.

-

Add the anti-BrdU antibody to each well and incubate for 1-2 hours at room temperature.

-

If using a primary antibody, wash the wells and add the appropriate secondary antibody, followed by another incubation.

-

Wash the wells to remove any unbound antibody.

-

Add the detection substrate and incubate until color development is sufficient (for colorimetric assays) or read the fluorescence.

-

Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength. The signal intensity is proportional to the amount of BrdU incorporated and thus to the level of cell proliferation.

-

Mandatory Visualizations

References

- 1. Thromboxane A2 - Wikipedia [en.wikipedia.org]

- 2. Reactome | Thromboxane signalling through TP receptor [reactome.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Figure 2 from Thromboxane A2: physiology/pathophysiology, cellular signal transduction and pharmacology. | Semantic Scholar [semanticscholar.org]

- 8. Characterization of thromboxane A2/prostaglandin H2 receptors in human vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of Antibody Activity by Platelet Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measuring Proliferation of Vascular Smooth Muscle Cells Using Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Platelet Aggregation Assay [bio-protocol.org]

- 12. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. content-assets.jci.org [content-assets.jci.org]

Applications of I-Bop in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

I-Bop, also known as (5Z)-7-[(1S,2R,3R,4R)-3-[(1E,3R)-3-hydroxy-4-(4-iodophenoxy)-1-buten-1-yl]-7-oxabicyclo[2.2.1]hept-2-yl]-5-heptenoic acid, is a potent and selective synthetic agonist of the thromboxane A2 (TXA2) receptor, officially known as the prostanoid TP receptor. Due to its stability compared to the endogenous ligand TXA2, I-Bop serves as an invaluable tool in medicinal chemistry for elucidating the physiological and pathological roles of the TP receptor. Its primary applications lie in the investigation of platelet aggregation, vascular smooth muscle contraction, and the exploration of disease states where the TXA2 pathway is implicated, such as cardiovascular diseases and cancer.

This document provides detailed application notes and experimental protocols for the use of I-Bop in key medicinal chemistry research areas.

I-Bop: Physicochemical and Pharmacological Properties

| Property | Value | Reference |

| Chemical Formula | C₂₃H₂₉IO₅ | [1] |

| Molecular Weight | 512.4 g/mol | [1] |

| CAS Number | 128719-90-4 | [1] |

| EC₅₀ for Human Platelet Aggregation (pH 7.4) | 0.34 nM | [1] |

| EC₅₀ for Human Platelet Aggregation (pH 6.0) | 0.17 nM | [1] |

| Binding Affinity (Kd) for TP receptor | ~1 nM | [2] |

Signaling Pathway of I-Bop via the TP Receptor

I-Bop exerts its effects by binding to the TP receptor, a G-protein coupled receptor (GPCR). The TP receptor has two isoforms, TPα and TPβ, which can couple to different G proteins, leading to a cascade of intracellular signaling events. The primary signaling pathway involves the activation of Gq and G13 proteins.

Caption: I-Bop induced TP receptor signaling cascade.

Application 1: Induction of Platelet Aggregation

I-Bop is a standard agonist used to induce platelet aggregation in vitro to study the mechanisms of thrombosis and to screen for potential antiplatelet agents.

Experimental Protocol: Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol is a general guideline and may require optimization based on the specific experimental setup and platelet donor variability.

Materials:

-

I-Bop solution (stock solution in DMSO or ethanol, final concentration to be determined by dose-response curve)

-

Human whole blood collected in 3.2% sodium citrate tubes

-

Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)

-

Light Transmission Aggregometer

-

Aggregometer cuvettes with stir bars

-

Pipettes and tips

-

37°C water bath or heating block

Workflow:

Caption: Workflow for I-Bop induced platelet aggregation assay.

Procedure:

-

Blood Collection and PRP/PPP Preparation:

-

Collect whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least 10 days.

-

Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.

-

Transfer the upper PRP layer to a new tube.

-

Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.

-

-

Aggregometer Setup:

-

Turn on the aggregometer and allow it to warm up to 37°C.

-

Calibrate the instrument by setting 0% aggregation with a cuvette containing PRP and 100% aggregation with a cuvette containing PPP.

-

-

Aggregation Assay:

-

Pipette a defined volume of PRP (e.g., 450 µL) into an aggregometer cuvette containing a stir bar.

-

Place the cuvette in the heating block of the aggregometer and allow it to equilibrate for at least 2 minutes with stirring (typically 900-1200 rpm).

-

Add a small volume (e.g., 50 µL) of the I-Bop working solution to the cuvette to achieve the desired final concentration. To determine the EC₅₀, a range of I-Bop concentrations should be tested (e.g., 0.1 nM to 100 nM).

-

Record the change in light transmission for a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

The primary endpoint is the maximal percentage of aggregation.

-

Plot the maximal aggregation against the logarithm of the I-Bop concentration to generate a dose-response curve and calculate the EC₅₀ value.

-

Application 2: Induction of Vascular Smooth Muscle Contraction

I-Bop is utilized to study the contractile response of vascular smooth muscle, which is crucial for understanding blood pressure regulation and the pathophysiology of hypertension.

Experimental Protocol: Isolated Aortic Ring Contraction Assay

This protocol provides a general framework for assessing I-Bop-induced vascular contraction in isolated rat aortic rings.

Materials:

-

I-Bop solution (stock solution in DMSO or ethanol)

-

Krebs-Henseleit (K-H) buffer (in mM: 118 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 MgSO₄, 1.2 KH₂PO₄, 25 NaHCO₃, 11.1 Glucose)

-

Isolated tissue bath system with force transducers

-

Carbogen gas (95% O₂ / 5% CO₂)

-

Surgical instruments for dissection

-

Male Wistar rats (or other suitable animal model)

Workflow:

References

I-Bop: Application Notes and Protocols for Molecular Biology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

I-Bop, with the CAS Number 128719-90-4, is a highly potent and selective synthetic agonist for the Thromboxane A2 (TXA2) receptor, also known as the TP receptor. As a stable analog of the naturally unstable TXA2, I-Bop is an invaluable tool in molecular biology for investigating the physiological and pathological roles of the TP receptor. Its primary applications lie in the study of platelet aggregation and vascular smooth muscle contraction, making it a critical compound for research in hemostasis, thrombosis, and cardiovascular diseases. This document provides detailed application notes and experimental protocols for the use of I-Bop in these key research areas.

I-Bop as a TP Receptor Agonist

I-Bop acts as a direct activator of the TP receptor, a G-protein coupled receptor (GPCR). The activation of the TP receptor by I-Bop initiates a cascade of intracellular signaling events that are central to various physiological processes.

Signaling Pathway

The binding of I-Bop to the TP receptor triggers the activation of associated G-proteins, primarily Gq/11 and G12/13.[1][2]

-

Gq/11 Pathway: Activation of Gq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of calcium from intracellular stores, leading to a rise in cytosolic calcium concentration.[1][3] DAG, along with calcium, activates protein kinase C (PKC).[4] This pathway is crucial for both platelet aggregation and smooth muscle contraction.[1][3]

-

G12/13 Pathway: Coupling of the activated TP receptor to G12/13 leads to the activation of the small GTPase Rho.[1] Rho, through its downstream effector Rho-kinase (ROCK), inhibits myosin light chain phosphatase (MLCP), promoting the phosphorylated state of the myosin light chain and thereby enhancing smooth muscle contraction.[1]

Quantitative Data

The following table summarizes the key quantitative parameters of I-Bop activity reported in the literature.

| Parameter | Species | Assay System | Value | Reference |

| EC50 | Human | Platelet Aggregation (pH 7.4) | 0.34 nM | [5] |

| EC50 | Human | Platelet Aggregation (pH 6.0) | 0.174 nM | [5] |

| EC50 | Human | Platelet Aggregation | 4.4 ± 0.5 nM | [6] |

| EC50 | Human | Platelet Shape Change | 263 ± 65 pM | [6] |

| EC50 | Human | Initial Ca²⁺ Increase | 209 ± 24 pM | [6] |

| Kd | Rat | Kidney TP Receptor Binding | ~0.5 nM | [5] |

| Kd | Human | Platelet TP Receptor Binding | ~4.4 nM | [5] |

| Kd | Human | Platelet High-Affinity Binding Site | 234 ± 103 pM | [6] |

| Kd | Human | Platelet Low-Affinity Binding Site | 2.31 ± 0.86 nM | [6] |

Application: I-Bop as an Inhibitor vs. Fluorescent Probe

It is important to clarify the role of I-Bop in molecular biology.

-

Agonist, not an Inhibitor: I-Bop is a potent agonist of the TP receptor. It mimics the action of the endogenous ligand, thromboxane A2, to activate the receptor and its downstream signaling pathways. It is not an inhibitor.

-

Not a Fluorescent Probe: There is no evidence in the scientific literature to suggest that I-Bop is used as a fluorescent probe. While fluorescently labeled ligands are common tools in molecular biology, a fluorescent analog of this specific I-Bop molecule has not been described. Researchers seeking to visualize the TP receptor would need to utilize other methods, such as fluorescently labeled antibodies or genetically encoded fluorescent protein fusions.

Experimental Protocols

Protocol 1: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol describes the use of I-Bop to induce platelet aggregation in platelet-rich plasma (PRP), which can be monitored by measuring changes in light transmission.

Materials:

-

I-Bop stock solution (e.g., in ethanol or DMSO)

-

Human whole blood from healthy, drug-free donors

-

3.2% or 3.8% Sodium citrate solution

-

Phosphate-buffered saline (PBS), pH 7.4

-

Light transmission aggregometer and cuvettes with stir bars

-

Centrifuge

Methodology:

-

Blood Collection: Collect whole blood into tubes containing sodium citrate as an anticoagulant (9 parts blood to 1 part citrate).[7] Donors should not have consumed any medications known to affect platelet function for at least two weeks prior to donation.[8]

-

Preparation of Platelet-Rich Plasma (PRP): Centrifuge the citrated whole blood at a low speed (e.g., 150-200 x g) for 15-20 minutes at room temperature.[7] Carefully aspirate the upper, straw-colored layer, which is the PRP, without disturbing the buffy coat.

-

Preparation of Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at a high speed (e.g., 1500-2000 x g) for 10-15 minutes to pellet the platelets and other blood cells. The supernatant is the PPP and will be used to set the 100% aggregation baseline.

-

Platelet Count Adjustment (Optional): For standardization, the platelet count in the PRP can be adjusted (e.g., to 2.5 x 10⁸ platelets/mL) using PPP.

-

Aggregation Measurement:

-

Pipette a defined volume of PRP (e.g., 450 µL) into an aggregometer cuvette with a stir bar and allow it to equilibrate to 37°C for at least 5 minutes.

-

Calibrate the aggregometer by setting the light transmission of the PRP to 0% and that of the PPP to 100%.

-

Add a small volume (e.g., 50 µL) of the I-Bop working solution to the PRP to achieve the desired final concentration.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes). The increase in light transmission corresponds to the extent of platelet aggregation.

-

-

Data Analysis: Construct a dose-response curve by plotting the percentage of aggregation against the logarithm of the I-Bop concentration. From this curve, the EC50 value (the concentration of I-Bop that produces 50% of the maximal aggregation response) can be calculated.[9]

Protocol 2: Vascular Smooth Muscle Contraction Assay

This protocol describes the use of I-Bop to induce contraction in isolated vascular smooth muscle rings, a classic method for studying vasoreactivity.

Materials:

-

I-Bop stock solution

-

Experimental animal (e.g., rat, mouse)

-

Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, aerated with 95% O₂ / 5% CO₂

-

Organ bath system with force transducers and data acquisition system

-

Dissection tools

Methodology:

-

Tissue Preparation:

-

Humanely euthanize the experimental animal according to approved institutional protocols.

-

Carefully dissect the desired artery (e.g., thoracic aorta, mesenteric artery) and place it in ice-cold, aerated PSS.

-

Clean the artery of adhering connective and adipose tissue and cut it into rings of 2-4 mm in length.

-

-

Mounting in Organ Bath:

-

Mount the arterial rings on wires or hooks in an organ bath chamber filled with PSS, maintained at 37°C, and continuously aerated with 95% O₂ / 5% CO₂.

-

Connect one end of the mounting apparatus to a fixed point and the other to an isometric force transducer.

-

-

Equilibration and Viability Check:

-

Allow the rings to equilibrate for 60-90 minutes under a determined optimal resting tension (this varies by vessel type).

-

During equilibration, replace the PSS in the organ bath every 15-20 minutes.

-

After equilibration, test the viability of the rings by inducing a contraction with a high concentration of potassium chloride (e.g., 60-80 mM KCl).

-

Wash the rings with fresh PSS and allow them to return to baseline tension.

-

-